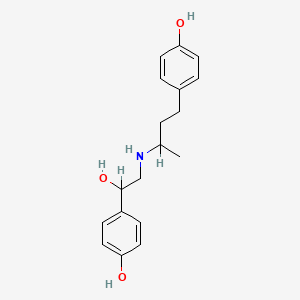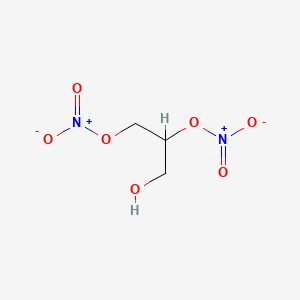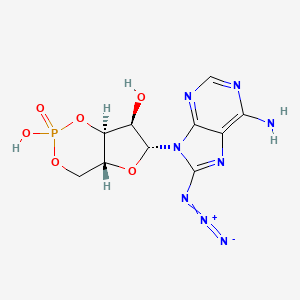
8-N3-cAMP
Descripción general
Descripción
8-N3-cAMP (8-chloro-adenosine 3'-monophosphate) is a synthetic phosphodiesterase inhibitor that has been used in a variety of scientific research applications. It is a potent inhibitor of phosphodiesterase, a family of enzymes that regulate the breakdown of cyclic nucleotides such as cAMP and cGMP. This compound is a powerful tool for studying the effects of cAMP and cGMP on cellular processes, as well as for studying the effects of cAMP and cGMP on gene expression.
Aplicaciones Científicas De Investigación
Incorporación en Lipopolisacáridos de Cepas de Escherichia coli
8-N3-cAMP, también conocido como 8-Azido-3,8-dideoxi-α/β-d-manno-oct-2-ulosonic acid (Kdo-8-N3), se utiliza en el etiquetado metabólico de estructuras de lipopolisacáridos (LPS) que se encuentran en la membrana celular de las bacterias Gram-negativas {svg_1} {svg_2}. Esta aplicación es particularmente útil en la investigación de la biosíntesis de LPS y el etiquetado de la superficie celular en diferentes cepas {svg_3}.
Variabilidad en la Naturaleza y Eficiencia del Etiquetado de LPS
La naturaleza y la eficiencia del etiquetado de LPS utilizando Kdo-8-N3 varían entre diferentes cepas y serotipos de E. coli {svg_4}. Este conocimiento es importante para la aplicación futura de Kdo-8-N3 en el estudio de la biosíntesis y la dinámica de LPS, especialmente cuando se trabaja con aislados clínicos {svg_5}.
Visualización de LPS
Varios estudios han informado sobre el etiquetado exitoso de LPS utilizando Kdo-8-N3 y la visualización de LPS mediante un reactivo fluorescente a través de la química de clic en una selección de bacterias Gram-negativas como cepas de Escherichia coli, Salmonella typhimurium y Myxococcus xanthus {svg_6}.
Etiquetado Metabólico de Cepas Patógenas de E. coli
Kdo-8-N3 se ha utilizado para etiquetar metabólicamente cepas patógenas de E. coli de origen comercial y clínico {svg_7}. Se observaron diferentes grados de etiquetado en diferentes cepas de E. coli, lo que pareció depender también del medio de cultivo {svg_8}.
Inducción de la Aminotransferasa de Tirosina en Células de Hepatoma H-35
La incubación de células de hepatoma H-35 con vesícula-8-N3-cAMP resultó en un aumento de la actividad de la aminotransferasa de tirosina (TAT) {svg_9}. Esto fue precedido por la unión de this compound a la subunidad reguladora de la proteína quinasa dependiente de cAMP de tipo II {svg_10}.
Modulación de la Concentración Intracelular de cAMP
El uso de vesículas lipídicas proporciona un medio para modular la concentración intracelular de cAMP sin agregar nucleótido cíclico en el milimolar {svg_11}. Esta es otra aplicación de this compound en la investigación científica.
Mecanismo De Acción
- This receptor plays a crucial role in chemotaxis (cell movement toward a chemical gradient) and cAMP signaling .
- This dynamic modification likely contributes to adaptation, where physiological responses cease after persistent cAMP exposure .
- In Dictyostelium discoideum, it triggers aggregation by mediating chemotaxis via extracellular cAMP secretion .
- Impact on Bioavailability :
- Cellular Effects :
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
8-N3-cAMP plays a crucial role in biochemical reactions as a photoaffinity label for cAMP-dependent binding proteins. It interacts with various enzymes, proteins, and other biomolecules, including the regulatory subunits of cAMP-dependent protein kinases (PKA). Upon UV light exposure, this compound forms covalent bonds with these proteins, allowing researchers to identify and study cAMP-binding sites. Additionally, this compound exhibits increased membrane permeability and metabolic stability compared to its parent compound, cAMP .
Cellular Effects
This compound influences various cellular processes by modulating cAMP-dependent signaling pathways. In H-35 hepatoma cells, for example, this compound has been shown to increase tyrosine aminotransferase activity by binding to the regulatory subunit of type II cAMP-dependent protein kinase . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by acting as a potent activator of cAMP-dependent protein kinases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the regulatory subunits of cAMP-dependent protein kinases. Upon UV light exposure, the azido group at the 8-position of the adenine ring forms a covalent bond with the protein, effectively labeling the cAMP-binding site. This interaction leads to the activation or inhibition of various downstream signaling pathways, depending on the specific protein involved . Additionally, this compound can influence gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when protected from light and can be stored at room temperature for short periods. For long-term storage, it is recommended to keep the compound in a freezer, preferably in freeze-dried form . Studies have shown that this compound can induce rapid and reversible modifications in cellular receptors, such as the cAMP receptor in Dictyostelium discoideum, within minutes of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively activate cAMP-dependent signaling pathways without causing significant adverse effects. At higher doses, the compound may interfere with multiple cell regulation processes, potentially leading to toxic or adverse effects . It is essential to carefully determine the appropriate dosage for each specific application to avoid unwanted side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cAMP-dependent protein kinases. These kinases play a crucial role in regulating glucose and lipid metabolism by modulating the activity of enzymes and transcription factors involved in these processes . Additionally, this compound can influence mitochondrial cAMP signaling, which is essential for maintaining mitochondrial homeostasis and regulating cellular stress responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its increased membrane permeability and is distributed throughout the cytoplasm and organelles. The compound interacts with transporters and binding proteins, such as the regulatory subunits of cAMP-dependent protein kinases, to facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. In neurons, for example, this compound has been shown to associate with membrane-bound cAMP-binding proteins, which are concentrated in nerve endings . This localization is crucial for the compound’s activity and function, as it allows this compound to modulate ion channel proteins and other signaling molecules within specific subcellular compartments .
Propiedades
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLKBFMGWQTEK-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N8O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953852 | |
| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31966-52-6 | |
| Record name | 8-Azidoadenosine-3',5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




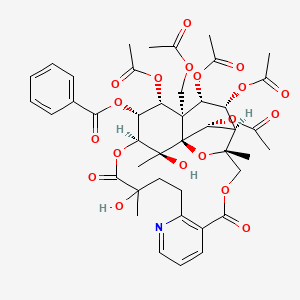
![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)




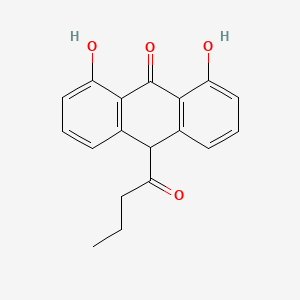

![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)


